

Introduction: The Strategic Utility of a Bifunctional Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroethyl laurate

Cat. No.: B1585014

[Get Quote](#)

In the landscape of organic synthesis, intermediates are the pivotal crossroads from which complex molecular architectures are constructed. **2-Chloroethyl laurate** (CAS No. 64919-15-9), also known as 2-chloroethyl dodecanoate, represents a class of highly versatile bifunctional molecules.^{[1][2][3]} Its structure marries a long, lipophilic C12 laurate ester chain with a reactive primary alkyl chloride. This duality is the cornerstone of its utility, offering chemists two distinct and orthogonal handles for molecular elaboration. The ester group imparts specific solubility and physical characteristics, while the chloroethyl group serves as a potent electrophilic site for a variety of nucleophilic substitution reactions.

This guide, intended for researchers and development scientists, explores the synthesis, properties, and strategic applications of **2-Chloroethyl laurate**. We will delve into the causality behind synthetic protocols and illustrate its role as a key building block in the creation of value-added chemical entities.

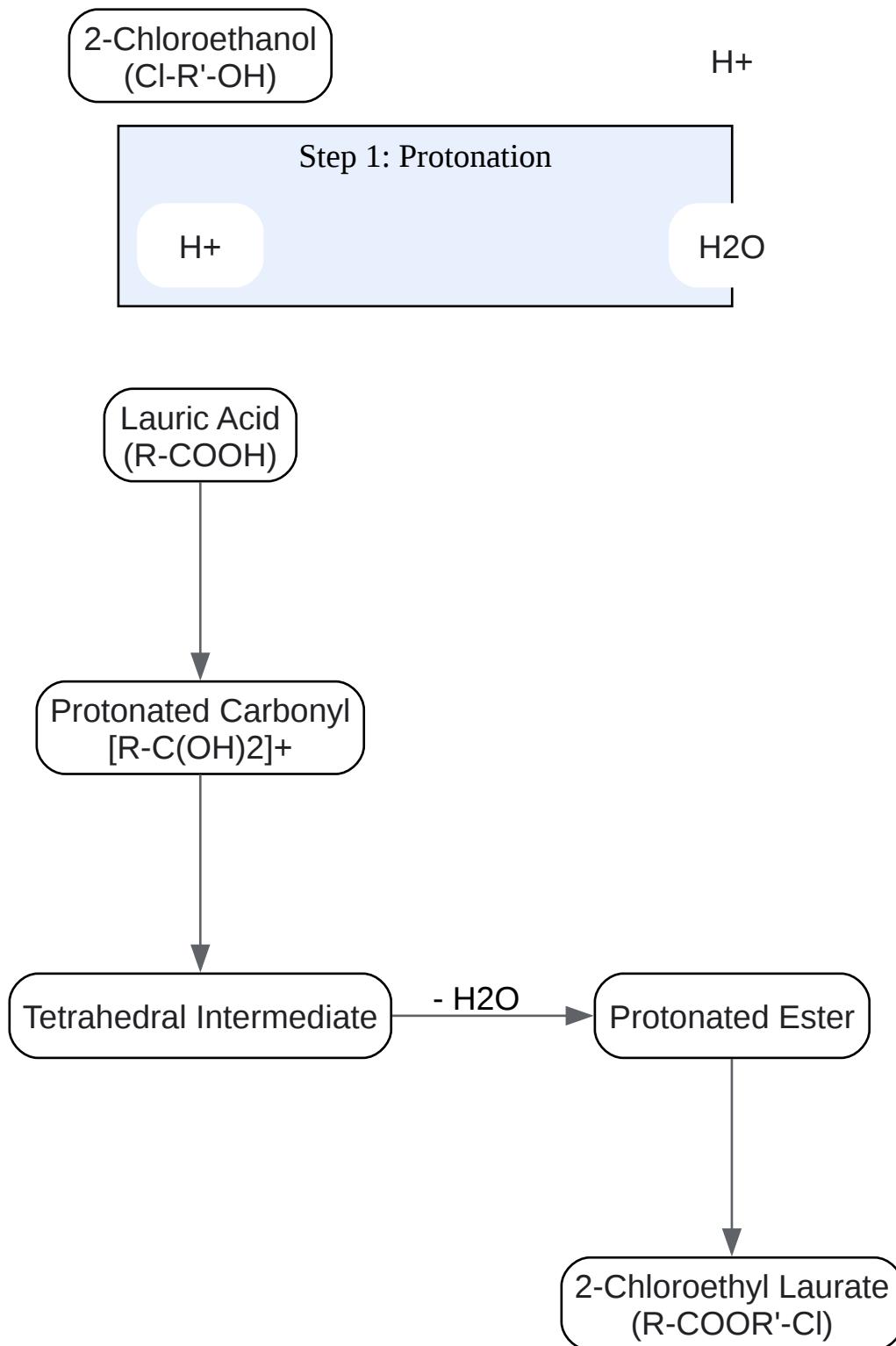
Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, influencing choices regarding reaction conditions, solvent systems, and purification methods.

Property	Value	Source
CAS Number	64919-15-9	[1] [2] [3] [4]
Molecular Formula	C14H27ClO2	[1] [2] [4] [5]
Molecular Weight	262.82 g/mol	[1] [2] [4] [5]
Density	0.96 g/cm ³	[4] [5]
Boiling Point	187 °C at 10 mmHg	[5]
Flash Point	156.6 °C	[5]
Refractive Index	1.4460 - 1.4500	[5]
Storage Temp.	Room Temperature, Inert Atmosphere	[5]

Synthesis of 2-Chloroethyl Laurate: A Mechanistic Perspective

The most common and industrially scalable method for preparing **2-Chloroethyl laurate** is the Fischer-Speier esterification of lauric acid with 2-chloroethanol, facilitated by an acid catalyst.[\[6\]](#) [\[7\]](#) An alternative route involves the reaction of lauroyl chloride with 2-chloroethanol.[\[5\]](#)


Method 1: Fischer-Speier Esterification

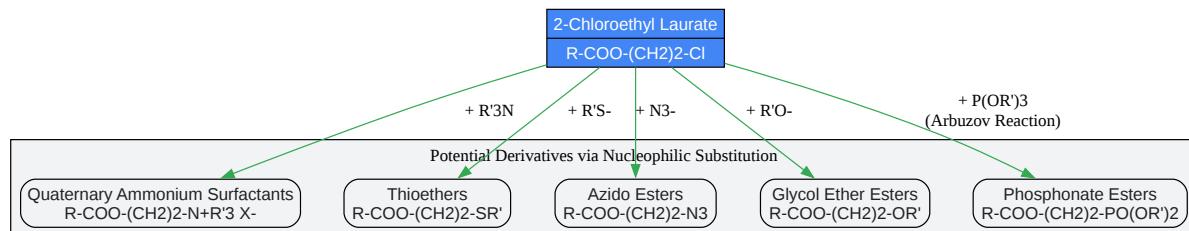
This equilibrium-controlled reaction requires careful manipulation of conditions to drive it toward the product.[\[6\]](#)[\[7\]](#) The use of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is critical.

Causality of Experimental Design:

- Acid Catalyst: The carboxylic acid carbonyl is only weakly electrophilic. The catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the weak nucleophile, 2-chloroethanol.[\[6\]](#)[\[7\]](#)
- Le Châtelier's Principle: The reaction produces water as a byproduct. To shift the equilibrium to favor the ester product, either water must be removed as it is formed (e.g., with a Dean-

Stark apparatus) or one of the reactants must be used in excess.^[6] In this case, using an excess of 2-chloroethanol is a common and practical strategy.

[Click to download full resolution via product page](#)


Caption: Key stages of the Fischer esterification mechanism.

Detailed Experimental Protocol:

- Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle.
- Charging Reactants: To the flask, add lauric acid (1.0 eq), 2-chloroethanol (3.0 eq, to act as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol% of the lauric acid).
- Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the lauric acid is consumed (typically several hours).
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **2-Chloroethyl laurate**.^[5]

Applications in Organic Synthesis: A Bifunctional Linchpin

The synthetic power of **2-Chloroethyl laurate** stems from its ability to act as a bifunctional linchpin. The primary alkyl chloride is a versatile electrophilic site for building more complex molecules via nucleophilic substitution (S_N2) reactions.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from **2-chloroethyl laurate**.

Synthesis of Cationic Surfactants

The reaction of **2-Chloroethyl laurate** with tertiary amines (e.g., trimethylamine) yields quaternary ammonium salts. These "quat" compounds are valuable cationic surfactants, possessing applications as fabric softeners, antistatic agents, and biocides. The long laurate tail provides the necessary hydrophobicity, while the quaternary ammonium head group provides the hydrophilic character and positive charge.

Introduction of Spacers in Drug Development

In medicinal chemistry, the 2-chloroethyl group can serve as a short, flexible linker. By reacting **2-Chloroethyl laurate** with a nucleophilic site on a pharmacophore (e.g., a phenol or an amine), the laurate ester moiety can be tethered to the molecule. This can modify the compound's lipophilicity (LogP), potentially improving its membrane permeability, pharmacokinetic profile, or formulation characteristics.

Precursor to Non-ionic Surfactants

While the direct product is an alkyl chloride, it serves as a stable intermediate for further conversion. For example, hydrolysis of the chloride under appropriate conditions (e.g., with a hydroxide source in a polar, aprotic solvent to minimize ester saponification) can yield 2-

hydroxyethyl laurate. This product and its ethoxylates are important non-ionic surfactants used in cosmetics and personal care products.

Michaelis-Arbuzov Reaction Intermediate

The alkyl chloride functionality is susceptible to reaction with trialkyl phosphites in the Michaelis-Arbuzov reaction. This forms a phosphonate ester, a class of compounds used as flame retardants, plasticizers, and intermediates for Horner-Wadsworth-Emmons reagents.[\[8\]](#) The reaction introduces a phosphorus-carbon bond, further expanding the synthetic possibilities.[\[8\]](#)

Safety and Handling

As with any chemical reagent, proper safety protocols are paramount. While specific toxicity data for **2-Chloroethyl laurate** is limited, its structure suggests prudent handling is required. The presence of an alkylating agent (the chloroethyl group) warrants caution.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[9\]](#) Avoid contact with skin and eyes.[\[10\]](#)
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[\[10\]](#)
 - Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.[\[10\]](#)
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[\[10\]](#)
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[10\]](#)
- Storage: Store in a tightly closed container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[\[5\]](#)[\[9\]](#)

Conclusion

2-Chloroethyl laurate is more than a simple ester; it is a strategic intermediate whose value lies in its bifunctionality. The laurate chain provides a lipophilic backbone, while the reactive chloroethyl group offers a reliable electrophilic site for C-N, C-O, C-S, and C-P bond formation. By understanding the principles behind its synthesis and the scope of its reactivity, researchers can effectively leverage this molecule as a versatile building block for creating a wide array of complex and high-value chemical products, from surfactants and specialty polymers to modified pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lauric acid «beta»-chloroethyl ester (CAS 64919-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. LAURIC ACID 2-CHLOROETHYL ESTER | 64919-15-9 [amp.chemicalbook.com]
- 3. Lauric acid β -chloroethyl ester [webbook.nist.gov]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. LAURIC ACID 2-CHLOROETHYL ESTER | lookchem [lookchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Utility of a Bifunctional Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585014#2-chloroethyl-laurate-as-an-intermediate-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com